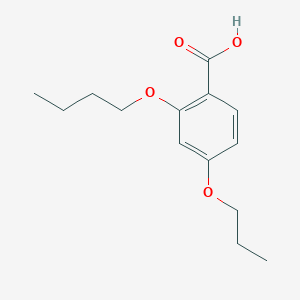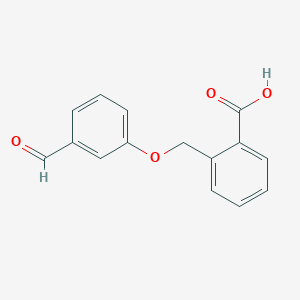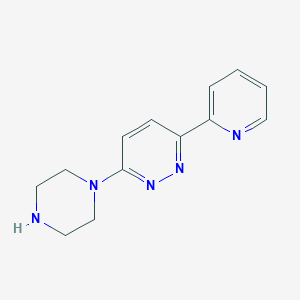
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Overview
Description
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .Scientific Research Applications
1. Potential in Treating Advanced Prostate Cancer
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives have been explored for treating advanced prostate cancer. Specifically, a compound named AZD3514, which resulted from modifications of this molecule, showed promise in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
2. Role in Anti-Diabetic Medications
This chemical structure has also been used to synthesize a family of compounds for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aimed at developing anti-diabetic medications. Some derivatives demonstrated significant antioxidant and insulinotropic activity (Bindu et al., 2019).
3. Potential in Anti-Tubercular Agents
Certain derivatives of this compound have been designed and synthesized as potential anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, offering a new avenue for tuberculosis treatment (Srinivasarao et al., 2020).
4. Antihistaminic and Anti-inflammatory Applications
Some fused pyridazines with this structure have been found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, making them potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
5. Exploration in Anticancer Therapy
The derivatives of this compound have been evaluated as inhibitors of the dCTPase enzyme, which is involved in cancer progression. These studies provide valuable insights for ligand-based anticancer drug design (Mishra & Sharma, 2020).
Mechanism of Action
Target of Action
The primary target of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant anti-tubercular activity .
Biochemical Pathways
It is known that the compound exhibits anti-tubercular activity, suggesting it likely interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
The action of this compound results in significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound has been found to be non-toxic to human cells, suggesting a favorable safety profile .
properties
IUPAC Name |
3-piperazin-1-yl-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXYZOJJTYDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
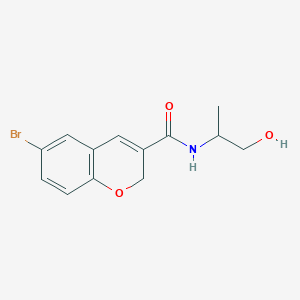



![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)

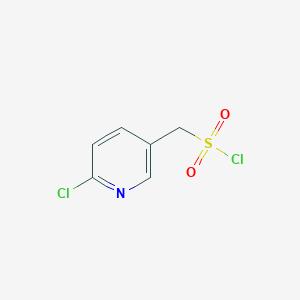
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
